6-Chloro-3-hydroxypicolinic acid
Description
Properties
Molecular Formula |
C6H4ClNO3 |
|---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
6-chloro-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
InChI Key |
QXDGNQIPVQKARR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 3-Hydroxypicolinic Acid
One common synthetic route involves selective chlorination of 3-hydroxypicolinic acid at the 6-position. This method requires careful control of reaction conditions to avoid over-chlorination or substitution at undesired positions.
- Starting Material : 3-Hydroxypicolinic acid
- Reagents : Chlorinating agents such as sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), or N-chlorosuccinimide (NCS)
- Conditions : Typically carried out under controlled temperature and solvent conditions (e.g., in acetic acid or chloroform)
- Mechanism : Electrophilic aromatic substitution facilitated by the activating effect of the hydroxyl and carboxyl groups directing chlorine to the 6-position.
- Notes : The reaction must be monitored to prevent poly-chlorination or degradation of the hydroxyl group.
Electrolytic Reduction from Tetrachloropicolinic Acid Derivatives
An advanced method involves electrolytic synthesis starting from highly chlorinated picolinic acid derivatives, such as 3,4,5,6-tetrachloropicolinic acid or its salts.
- Process : Electrolytic reduction in alkaline aqueous solution
- pH Control : Initial electrolytic reaction at pH 8.5–11, followed by further reaction at pH 13–13.5 to obtain the target compound.
- Advantages : Environmentally friendly, safe, and efficient with improved reaction rates and yields.
- Application : This method can selectively reduce chlorines to achieve 6-chloro substitution while preserving the hydroxyl group at position 3.
- Reference : Patent CN101235512A details this electrolytic approach emphasizing operational ease and environmental benefits.
Multi-Step Synthetic Routes via Halogenation and Hydrolysis
Some protocols involve multi-step transformations starting from halogenated picolinic acid derivatives:
- Step 1 : Preparation of 4,6-dibromo-3-hydroxypicolinonitrile or related intermediates.
- Step 2 : Selective substitution of bromine atoms and nitrile hydrolysis to yield hydroxypicolinic acid derivatives.
- Step 3 : Halogen reduction or substitution to introduce chlorine selectively at the 6-position.
- Step 4 : Purification by crystallization or chromatography.
- Reference : European Patent EP3405034B1 describes improved one-pot processes for related hydroxypicolinic acid derivatives, which can be adapted for 6-chloro-3-hydroxypicolinic acid.
Experimental Data and Yields
| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Chlorination | 3-Hydroxypicolinic acid | SO2Cl2 or NCS, controlled temperature | Moderate (40-60%) | Requires careful control to avoid over-chlorination |
| Electrolytic Reduction | 3,4,5,6-Tetrachloropicolinic acid salt | Alkaline aqueous solution, pH 8.5-13.5 | High (up to 70%) | Environmentally friendly and efficient |
| Multi-step Halogenation and Hydrolysis | 4,6-Dibromo-3-hydroxypicolinonitrile | Alkali metal alkoxides, zinc, strong base | Variable (50-75%) | One-pot processes improve efficiency |
Mechanistic Insights and Reaction Notes
- Electrophilic Substitution : The hydroxyl group at position 3 activates the pyridine ring towards electrophilic substitution at the 6-position, facilitating selective chlorination.
- Electrolytic Reduction : The stepwise pH control during electrolysis allows selective reduction of chlorines and preservation of the hydroxyl functionality.
- Tautomerism : 6-Hydroxypicolinic acid derivatives exhibit keto-enol tautomerism, which may influence reactivity during synthesis and purification.
- Purification : Common purification techniques include recrystallization from aqueous or organic solvents and chromatographic methods.
Summary of Preparation Routes
| Route | Advantages | Disadvantages | Applicability |
|---|---|---|---|
| Direct Chlorination | Straightforward, uses commercially available 3-hydroxypicolinic acid | Moderate yields, risk of over-chlorination | Suitable for small scale synthesis |
| Electrolytic Synthesis | High yield, environmentally friendly, scalable | Requires electrochemical setup | Industrial scale potential |
| Multi-step Halogenation & Hydrolysis | Can be adapted for various derivatives, one-pot options available | More complex, multiple steps | Useful for tailored functionalization |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form 3-hydroxypicolinic acid.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: 6-Chloro-3-pyridinecarboxylic acid.
Reduction: 3-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used to study metal-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Chloro-6-hydroxypicolinic Acid (Positional Isomer)
- Structure : Chlorine at position 3, hydroxyl at position 4.
- Key Differences : The swapped positions of chlorine and hydroxyl alter electronic distribution. The hydroxyl group at position 6 may enhance intramolecular hydrogen bonding with the carboxylic acid, affecting solubility and acidity.
- Applications : Used in microbial metabolism studies and as a ligand in coordination chemistry .
6-Chloro-3-methylpicolinic Acid
6-Chloro-3-nitropicolinic Acid
- Structure: Nitro (-NO₂) group at position 3.
- Key Differences : The electron-withdrawing nitro group lowers the pKa of the carboxylic acid (estimated pKa ~1.5 vs. ~2.8 for the hydroxyl analog), enhancing electrophilicity.
- Reactivity: Participates in reduction reactions to form amino derivatives, useful in prodrug design .
3-Amino-6-chloropicolinic Acid Hydrochloride
3,6-Dihydroxypicolinic Acid
- Structure : Hydroxyl groups at both positions 3 and 6.
- Key Differences : Dual hydroxyl groups increase acidity (pKa1 ~1.8, pKa2 ~6.3) and metal-chelating ability, making it valuable in analytical chemistry for ion extraction .
Q & A
Q. What are the recommended methods for synthesizing 6-Chloro-3-hydroxypicolinic acid in laboratory settings?
Synthesis typically involves halogenation and hydroxylation steps. For example, refluxing precursors in acidic or basic media, followed by purification via recrystallization or column chromatography. Characterization should include H/C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity, as demonstrated for analogous picolinic acid derivatives .
Q. What analytical techniques are most effective for confirming the purity and structure of 6-Chloro-3-hydroxypicolinic acid?
High-performance liquid chromatography (HPLC) for purity assessment, combined with NMR for structural elucidation. Mass spectrometry (e.g., MALDI-MS, as used for related hydroxypicolinic acids) can validate molecular weight. Elemental analysis ensures stoichiometric consistency .
Q. What safety precautions are necessary when handling 6-Chloro-3-hydroxypicolinic acid in laboratory settings?
Use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation. Follow SDS guidelines for similar compounds: store at 0–6°C in airtight containers, and avoid exposure to light or moisture .
Q. How can researchers validate the synthesis yield of 6-Chloro-3-hydroxypicolinic acid using quantitative analysis?
Gravimetric analysis post-purification, coupled with HPLC quantification against a calibrated standard. Internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry .
Q. What are the key functional groups in 6-Chloro-3-hydroxypicolinic acid, and how do they influence its reactivity?
The hydroxyl (-OH) and chloro (-Cl) groups govern acidity, hydrogen bonding, and electrophilic substitution. The hydroxyl group enhances solubility in polar solvents, while the chloro substituent directs reactivity in aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing 6-Chloro-3-hydroxypicolinic acid?
Cross-validate using multiple techniques (e.g., H NMR, C NMR, IR). Compare experimental data with computational predictions (e.g., DFT calculations). For ambiguous peaks, variable-temperature NMR or isotopic labeling may clarify dynamic processes .
Q. What strategies are recommended for optimizing crystallization conditions to obtain high-quality single crystals for X-ray diffraction?
Screen solvents (e.g., ethanol/water mixtures) and use slow evaporation or cooling gradients. Employ SHELXL for refinement and ORTEP-3 for structure visualization. For twinned crystals, use SHELXD for data processing .
Q. How can computational chemistry methods elucidate the electronic properties of 6-Chloro-3-hydroxypicolinic acid?
Perform density functional theory (DFT) calculations to map electrostatic potentials, HOMO-LUMO gaps, and tautomeric equilibria. Compare with experimental UV-Vis and XPS data. Molecular docking studies can predict binding affinities in biological systems .
Q. What methodologies are recommended for investigating the coordination chemistry of 6-Chloro-3-hydroxypicolinic acid with metal ions?
Use potentiometric titrations to determine stability constants. Characterize complexes via X-ray crystallography (SHELX suite) and spectroscopic methods (e.g., EPR for paramagnetic metals). Synchrotron-based techniques enhance resolution for low-concentration samples .
Q. How can high-throughput screening techniques study the reactivity of 6-Chloro-3-hydroxypicolinic acid under varying conditions?
Implement automated platforms for parallel synthesis (e.g., varying pH, temperature, or catalysts). Use combinatorial libraries and robotic liquid handlers. Analyze outcomes via LC-MS or microplate readers, referencing pipeline approaches from macromolecular phasing studies .
Q. What are the best practices for analyzing tautomeric forms of 6-Chloro-3-hydroxypicolinic acid?
Combine variable-temperature NMR to monitor proton exchange with IR spectroscopy for keto-enol identification. Computational models (DFT/MD simulations) predict dominant tautomers. Crystallographic data (via SHELXL) provide static snapshots of tautomeric states .
Q. How should researchers design experiments to study the compound’s stability under oxidative or hydrolytic conditions?
Use accelerated stability testing (e.g., exposure to HO or varying pH buffers). Monitor degradation via HPLC-MS and identify byproducts. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .
Methodological Frameworks
How to formulate focused research questions on 6-Chloro-3-hydroxypicolinic acid using evidence-based frameworks?
Apply the PICO/PICOT framework:
- P opulation: Target systems (e.g., enzymatic or metal-binding studies).
- I ntervention: Synthesis, derivatization, or application.
- C omparison: Analogous compounds (e.g., 3-hydroxypicolinic acid).
- O utcome: Measurable properties (e.g., reactivity, bioavailability).
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
